molecular formula C26H22FN3O2S2 B14978326 N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14978326
M. Wt: 491.6 g/mol
InChI Key: XCGSLLONORPZPE-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, sulfonation, and amide formation reactions. Common reagents used in these steps include ethyl iodide, fluorobenzyl chloride, and phenylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. It could be used to probe enzyme mechanisms or to study protein-ligand interactions.

Medicine

In medicine, pyrimidine derivatives are often investigated for their potential therapeutic properties. This compound might be explored for its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. Examples might include:

  • N-(4-METHOXYPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • N-(4-HYDROXYPHENYL)-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C26H22FN3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H22FN3O2S2/c1-2-32-20-14-12-19(13-15-20)29-25(31)24-23(34-21-9-4-3-5-10-21)16-28-26(30-24)33-17-18-8-6-7-11-22(18)27/h3-16H,2,17H2,1H3,(H,29,31)

InChI Key

XCGSLLONORPZPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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